



Technical Guide: Desbutyl Lumefantrine D9

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Compound of Interest		
Compound Name:	Desbutyl Lumefantrine D9	
Cat. No.:	B1139160	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Desbutyl Lumefantrine D9**, a deuterated analog of a primary metabolite of the antimalarial drug Lumefantrine. This document compiles essential chemical data and outlines a probable synthetic pathway, offering a valuable resource for researchers engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Core Compound Data

Desbutyl Lumefantrine D9 serves as a crucial internal standard for the precise quantification of Desbutyl Lumefantrine in biological samples using mass spectrometry and liquid chromatography techniques.[1] Its stable isotope labeling ensures accurate analytical results. [1]

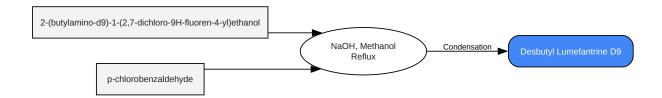


Property	Value	Source
CAS Number	1346606-35-6	[2][3][4]
Molecular Formula	C26H15D9Cl3NO	
Molecular Weight	481.89 g/mol	_
Synonyms	Desbutyl-benflumetol D9, α- [(Butylamino-d9)methyl]-2,7- dichloro-9-[(4- chlorophenyl)methylene]-9H- fluorene-4-methanol	
Form	E/Z-Mixture	
Application	Labeled internal standard for quantification of Lumefantrine and its metabolites by GC- or LC-mass spectrometry.	

Inferred Synthetic Pathway

The synthesis of **Desbutyl Lumefantrine D9** can be inferred from the established synthesis of Lumefantrine and its non-deuterated impurities. The process likely involves the condensation of a deuterated butylamine with a suitable fluorene derivative.

A plausible synthetic route involves the reaction of 2-(butylamino-d9)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with p-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol. The reaction mixture is typically heated to reflux to facilitate the condensation reaction that forms the final product.





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Caption: Inferred synthetic workflow for **Desbutyl Lumefantrine D9**.

Experimental Protocols

While specific experimental protocols for the synthesis of **Desbutyl Lumefantrine D9** are not readily available in the public domain, a general procedure can be adapted from the synthesis of related Lumefantrine compounds.

General Procedure for Condensation:

- A solution of p-chlorobenzaldehyde in methanol is prepared.
- 2-(butylamino-d9)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is added to the solution to form a suspension.
- A solution of sodium hydroxide in methanol is added to the suspension.
- The reaction mixture is heated to reflux temperature (approximately 50-60°C).
- The reaction is monitored for the consumption of the starting material.
- Upon completion, the reaction mixture is cooled to room temperature and stirred overnight to allow for precipitation of the product.
- The solid product is isolated by filtration, washed with methanol, and dried under vacuum.

Biological Activity of the Non-Deuterated Metabolite

The non-deuterated form, Desbutyl-lumefantrine (DBL), is a known metabolite of Lumefantrine and has demonstrated potent in vitro antimalarial activity. Studies have shown that DBL can be more potent than the parent compound against Plasmodium falciparum field isolates and exhibits synergy with artemisinin. The geometric mean 50% inhibitory concentrations (IC₅os) for DBL against chloroquine-sensitive (3D7) and chloroquine-resistant (W2mef) strains of P. falciparum were found to be 9.0 nM and 9.5 nM, respectively. These values are significantly lower than those for the parent compound, Lumefantrine.



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